1-ethyl-N-(4-methylsulfanylphenyl)piperidin-4-amine
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Overview
Description
1-ethyl-N-(4-methylsulfanylphenyl)piperidin-4-amine is a piperidine derivative. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids . This compound features a piperidine ring substituted with an ethyl group and a 4-methylsulfanylphenyl group, making it a valuable synthetic fragment for drug design.
Preparation Methods
The synthesis of 1-ethyl-N-(4-methylsulfanylphenyl)piperidin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with piperidine, ethyl bromide, and 4-methylsulfanylphenylamine.
Reaction Conditions: The piperidine is first reacted with ethyl bromide under basic conditions to introduce the ethyl group.
Industrial Production: Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
1-ethyl-N-(4-methylsulfanylphenyl)piperidin-4-amine undergoes various chemical reactions:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
1-ethyl-N-(4-methylsulfanylphenyl)piperidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-ethyl-N-(4-methylsulfanylphenyl)piperidin-4-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to receptors or enzymes, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
1-ethyl-N-(4-methylsulfanylphenyl)piperidin-4-amine can be compared with other piperidine derivatives:
Similar Compounds: Examples include 1-ethyl-N-(4-methanesulfonylphenyl)piperidin-4-amine and 1-ethyl-N-(4-methylphenyl)piperidin-4-amine.
Properties
IUPAC Name |
1-ethyl-N-(4-methylsulfanylphenyl)piperidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2S/c1-3-16-10-8-13(9-11-16)15-12-4-6-14(17-2)7-5-12/h4-7,13,15H,3,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAOBCHGUMNEHNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)NC2=CC=C(C=C2)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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